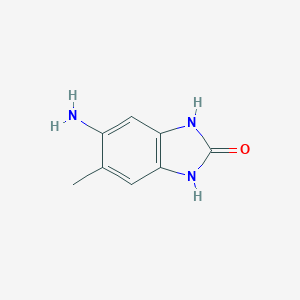

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Description

Properties

IUPAC Name |

5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXIPVIGYBHUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985859 | |

| Record name | 6-Amino-5-methyl-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67014-36-2 | |

| Record name | 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67014-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-methyl-2-benzimidazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067014362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67014-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-methyl-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-6-METHYL-2-BENZIMIDAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47864WO7J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one, a heterocyclic organic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the benzimidazolone scaffold.

Chemical Properties

This compound, also known by several synonyms, is a derivative of the benzimidazolone family.[1] Its core structure, characterized by a fused benzene and imidazole ring system with an amino and a methyl group, imparts unique chemical reactivity and stability.[1] This compound serves as a valuable intermediate in the synthesis of specialty dyes, pigments, and is of growing interest in pharmaceutical research as a building block for bioactive molecules.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| IUPAC Name | 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one | [3] |

| CAS Number | 67014-36-2 | [2] |

| Molecular Formula | C₈H₉N₃O | [3] |

| Molecular Weight | 163.18 g/mol | [3][4] |

| Melting Point | >256°C (decomposes) | [5] |

| Boiling Point | 215 °C at 760 mmHg (Predicted) | [6] |

| Flash Point | 83.8 °C (Predicted) | [6] |

| Solubility | Data not available | |

| pKa | Data not available | |

| XLogP3 | 0.2 | [4] |

| InChI Key | ZCXIPVIGYBHUTQ-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC2=C(C=C1N)NC(=O)N2 | [3] |

Spectral Data

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, as outlined in various patents.[7][8][9][10] A general synthetic route involves the condensation of a substituted diaminobenzene with urea, followed by nitration and subsequent reduction.[7][8][9][10]

Synthesis of 5-methyl benzimidazolone (Intermediate)

A common starting point is the reaction of 3,4-diaminotoluene with urea in a suitable solvent.[7][8]

-

Reaction: 3,4-diaminotoluene is reacted with urea in a solvent such as o-dichlorobenzene.[7]

-

Conditions: The reaction mixture is heated to a temperature range of 130-185°C for several hours.[9]

-

Work-up: Upon cooling, the product, 5-methyl benzimidazolone, precipitates and can be isolated by filtration and washing.[7]

Nitration of 5-methyl benzimidazolone

The intermediate is then nitrated to introduce a nitro group onto the benzene ring.[7][8]

-

Reaction: 5-methyl benzimidazolone is treated with dilute nitric acid.[7][9]

-

Conditions: The reaction is typically carried out at a controlled temperature, for instance, between 25-30°C.[9]

-

Product: This step yields 5-nitro-6-methyl benzimidazolone.[7]

Reduction of 5-nitro-6-methyl benzimidazolone

The final step is the reduction of the nitro group to an amino group to obtain the target compound.[7][8]

-

Reaction: 5-nitro-6-methyl benzimidazolone is reduced using methods such as catalytic hydrogenation or iron powder reduction.[9]

-

Catalyst: Catalysts like nickel or palladium on carbon can be employed for hydrogenation.[8]

-

Solvent System: The reduction can be performed in a solvent system like ethanol-water or DMF-water.[9]

-

Final Product: The reaction yields this compound.[7]

Caption: General synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of benzimidazole and benzimidazolone derivatives exhibits a wide range of pharmacological activities.[11][12][13][14] These compounds are recognized as privileged structures in medicinal chemistry due to their diverse therapeutic applications.[11][13][14]

Overview of Benzimidazole Derivatives' Activities

Benzimidazole-containing molecules have been reported to possess various biological properties, including:

-

Antimicrobial Activity: Effective against various bacterial and fungal strains.[11][15]

-

Anticancer Activity: Some derivatives have shown potent cytotoxic effects against different cancer cell lines.[12][15]

-

Antiviral Activity: Activity against a range of viruses has been observed.[14][15]

-

Anti-inflammatory and Analgesic Effects: Certain derivatives exhibit anti-inflammatory and pain-relieving properties.[12][16]

-

Antihypertensive and Antiulcer Activities: These are also well-documented activities within this class of compounds.[12][17]

Given the structural similarity, it is plausible that this compound could be a candidate for investigation into these biological activities.

Illustrative Signaling Pathway: NOD2 Inhibition

To illustrate a potential mechanism of action for benzimidazole derivatives, the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway is a relevant example. Certain benzimidazole diamides have been identified as selective inhibitors of this pathway, which is involved in the inflammatory response to bacterial components.[18]

Dysregulation of NOD2 signaling is associated with inflammatory disorders, making it a therapeutic target.[18] The identified benzimidazole inhibitors were found to block the response to muramyl dipeptide (MDP), a bacterial cell wall component, without directly inhibiting the downstream RIP2 kinase.[18] This suggests a specific interaction with the NOD2 signaling complex.[18]

Caption: Illustrative NOD2 signaling pathway and the point of inhibition by a benzimidazole derivative.

Analytical Methodologies

The analysis of benzimidazole derivatives is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the identification and quantification of these compounds.[19]

General HPLC Method for Benzimidazole Derivatives

A versatile HPLC method can be developed for the analysis of various benzimidazole derivatives.[19] The following provides a general workflow for such a method.

Caption: General workflow for the HPLC analysis of benzimidazole derivatives.

A satisfactory separation of benzimidazole derivatives can often be achieved using a C8 or C18 column with a gradient elution system composed of a buffered aqueous mobile phase and an organic modifier like acetonitrile.[19] Detection is typically performed using a UV detector at a wavelength where the compounds exhibit maximum absorbance.[19] Method validation, including linearity, accuracy, and precision, is essential for reliable results.[19]

Conclusion

This compound is a chemical compound with established applications as a synthetic intermediate and potential for further exploration in medicinal chemistry and materials science. While specific data on its biological activity are limited, the well-documented pharmacological profile of the benzimidazolone scaffold suggests that this compound could be a valuable subject for future research and development. The synthetic protocols and analytical methodologies outlined in this guide provide a foundation for researchers to further investigate the properties and applications of this and related compounds.

References

- 1. sarnachemicals.com [sarnachemicals.com]

- 2. scbt.com [scbt.com]

- 3. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one | 67014-36-2 [amp.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. Preparation method of 5-amino-6-methyl benzimidazolone - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone - Google Patents [patents.google.com]

- 9. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]

- 10. Preparation method of 5-amino-6-methyl benzimidazolone | Semantic Scholar [semanticscholar.org]

- 11. impactfactor.org [impactfactor.org]

- 12. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 13. questjournals.org [questjournals.org]

- 14. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. maaz.ihmc.us [maaz.ihmc.us]

- 16. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 5-Amino-6-methylbenzimidazolone (CAS 67014-36-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the compound identified by CAS number 67014-36-2, which is chemically known as 5-Amino-6-methylbenzimidazolone. The information is compiled from various sources to assist in research, development, and handling of this substance.

Chemical Identity

-

CAS Number: 67014-36-2

-

IUPAC Name: 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one[1]

-

Synonyms: 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one, 5-Amino-6-methyl-2-benzimidazolone, 5-Amino-6-methylbenzimidazol-2-one[2]

Physical and Chemical Properties

The physical and chemical properties of 5-Amino-6-methylbenzimidazolone are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Appearance | Off-white to beige powder[3], Pale yellow crystalline powder[6], Almost white to white solid[5] | [3][5][6] |

| Melting Point | 320-330°C[3], >256°C (dec.)[4] | [3][4] |

| Boiling Point | 215.0 ± 29.0 °C (Predicted)[4], 215 °C at 760 mmHg[7] | [4][7] |

| Density | 1.298 ± 0.06 g/cm³ (Predicted)[4], 1.298 g/cm³[5] | [4][5] |

| Vapor Pressure | 0.023Pa at 20℃[4], 0.151 mmHg at 25°C[8] | [4][8] |

| Flash Point | 83.8°C[4] | [4] |

| Refractive Index | 1.636[4] | [4] |

Solubility Data

The solubility of a compound is a critical parameter in drug development and various chemical processes. The available solubility data for 5-Amino-6-methylbenzimidazolone is presented below.

| Solvent | Solubility | Temperature | Source(s) |

| Water | Insoluble[6] | Not specified | [6] |

| Water | 1.72 g/L | 19.5 °C | [4] |

| Water | 1.282e+004 mg/L (12.82 g/L) | 25 °C | [8] |

| Water | 340.29 mg/L | Not specified | [9] |

| Water | 28.901 mg/L | Not specified | [9] |

| Polar Solvents | May exhibit moderate solubility | Not specified | [2] |

Experimental Methodologies

Caption: A generalized workflow for determining the physicochemical properties of a solid chemical compound.

Biological Activity and Signaling Pathways

Current literature primarily identifies 5-Amino-6-methylbenzimidazolone as an intermediate in the manufacturing of dyes and pigments.[6][10] There is no significant information available in the searched resources to suggest its involvement in specific biological signaling pathways or to warrant a diagrammatic representation of such. Its potential biological activities, such as antimicrobial or anticancer properties, are mentioned as areas of interest for further research due to its benzimidazole structure, but specific data is lacking.[2]

References

- 1. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 67014-36-2: 5-Amino-1,3-dihydro-6-methyl-2H-benzimidaz… [cymitquimica.com]

- 3. aksci.com [aksci.com]

- 4. chembk.com [chembk.com]

- 5. 5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one, 95% 67014-36-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. 5-Amino-6-Methyl-2-Benzimidazolone CAS 67014-36-2 [sunwisechem.com]

- 7. chemos.de [chemos.de]

- 8. CAS No.67014-36-2,5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one Suppliers [lookchem.com]

- 9. 5-Amino-6-methyl benzimidazolone (67014-36-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to the Structure Elucidation of 5-Amino-6-methylbenzimidazolone

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 5-Amino-6-methylbenzimidazolone, a key intermediate in the chemical and pharmaceutical industries.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and visualization of the underlying chemical processes.

Introduction

5-Amino-6-methylbenzimidazolone is a heterocyclic organic compound belonging to the benzimidazolone family.[1] Its structure is characterized by a benzimidazolone core with an amino group at the 5-position and a methyl group at the 6-position.[1] This compound serves as a crucial building block in the synthesis of specialty dyes, pigments, and is of interest in pharmaceutical research for the development of bioactive molecules.[1][2] The precise elucidation of its structure is paramount for ensuring the quality and efficacy of these downstream products.

Chemical Structure:

-

IUPAC Name: 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one[3]

-

Molecular Formula: C₈H₉N₃O[3]

-

Molecular Weight: 163.18 g/mol [3]

-

CAS Number: 67014-36-2[3]

Synthesis of 5-Amino-6-methylbenzimidazolone

The synthesis of 5-Amino-6-methylbenzimidazolone is typically achieved through a three-step process involving condensation, nitration, and subsequent reduction.[4][5][6][7]

Experimental Protocols

Step 1: Synthesis of 5-Methylbenzimidazolone (Condensation)

-

To a 2000 mL four-neck flask equipped with a stirrer, reflux condenser, thermometer, and heating mantle, add 1400 g of o-dichlorobenzene.

-

With stirring, add 244 g (2.0 mol) of 3,4-diaminotoluene and 123 g (2.05 mol) of urea.[6]

-

Slowly heat the mixture to 143-147°C over 1 hour and maintain this temperature for 5.5 hours.[6]

-

After the reaction is complete, cool the mixture naturally. Once below 100°C, use a water bath to cool it to 30°C.

-

Filter the precipitate, wash with water, and dry to obtain 5-methylbenzimidazolone.[6]

Step 2: Synthesis of 5-Nitro-6-methylbenzimidazolone (Nitration)

-

In a 1000 mL four-neck flask equipped with a stirrer, thermometer, and addition funnel, add 814 g of 30% nitric acid.[6]

-

Cool the nitric acid to 25°C using a water bath.

-

Over 2 hours, slowly add 103.6 g (0.70 mol) of 5-methylbenzimidazolone, maintaining the temperature between 25-30°C.[6]

-

After the addition is complete, continue the reaction for 6 hours at the same temperature.

-

Filter the resulting solid, wash with water until neutral, and dry to yield 5-nitro-6-methylbenzimidazolone.[6]

Step 3: Synthesis of 5-Amino-6-methylbenzimidazolone (Reduction)

-

Method A: Iron Powder Reduction

-

This method utilizes iron powder in an ethanol-water system.

-

-

Method B: Catalytic Hydrogenation

-

This method employs a palladium-carbon catalyst in a DMF-water system with hydrogen gas.[6]

-

Quantitative Data Summary

The following table summarizes the reported yields and purity for each step of the synthesis.

| Step | Product | Yield (%) | Purity (%) | Reference |

| 1 | 5-Methylbenzimidazolone | 98.5 | 99.3 | [6] |

| 2 | 5-Nitro-6-methylbenzimidazolone | 98.3 | 99.4 | [6] |

| 3 (Fe Reduction) | 5-Amino-6-methylbenzimidazolone | 89.2 | - | [6] |

| 3 (H₂ Reduction) | 5-Amino-6-methylbenzimidazolone | 91.8 | - | [6] |

Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 5-Amino-6-methylbenzimidazolone.

Expected Spectroscopic Data

¹H NMR Spectroscopy

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (on C4) | ~ 6.5 - 6.8 | Singlet | 1H |

| Aromatic-H (on C7) | ~ 6.8 - 7.1 | Singlet | 1H |

| -NH₂ | ~ 3.5 - 4.5 | Broad Singlet | 2H |

| -CH₃ | ~ 2.0 - 2.3 | Singlet | 3H |

| -NH (imidazole) | ~ 10.0 - 11.0 | Broad Singlet | 2H |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~ 155 - 160 |

| Aromatic C-NH₂ | ~ 130 - 135 |

| Aromatic C-CH₃ | ~ 125 - 130 |

| Aromatic C-H | ~ 110 - 120 |

| Imidazole C (C-N) | ~ 135 - 145 |

| -CH₃ | ~ 15 - 20 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Amine & Amide) | 3200 - 3500 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp |

| C=O Stretch (Amide) | 1650 - 1690 | Strong, sharp |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 163, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns may involve the loss of small molecules such as CO (m/z = 28) or HCN (m/z = 27). Alpha cleavage next to the amino and methyl groups could also be observed.

Conclusion

The synthesis of 5-Amino-6-methylbenzimidazolone is a well-established multi-step process. Its structural integrity can be rigorously confirmed through a combination of NMR, IR, and mass spectrometry. The predicted spectroscopic data in this guide serves as a valuable reference for researchers working on the synthesis and characterization of this important chemical intermediate. The detailed protocols and workflows provided herein are intended to support the efficient and accurate elucidation of its structure, ensuring its suitability for various industrial applications.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. sarnachemicals.com [sarnachemicals.com]

- 3. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation method of 5-amino-6-methyl benzimidazolone - Eureka | Patsnap [eureka.patsnap.com]

- 5. Preparation method of 5-amino-6-methyl benzimidazolone | Semantic Scholar [semanticscholar.org]

- 6. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]

- 7. CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone - Google Patents [patents.google.com]

Biological Activity of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one: An In-depth Technical Guide

Disclaimer: This technical guide addresses the biological activity of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Direct scientific literature detailing the specific biological activities of this exact compound is limited. Therefore, this document provides a comprehensive overview of the known biological activities of structurally related benzimidazolone derivatives to infer potential areas of interest and guide future research. The data presented herein, including quantitative measures and experimental protocols, pertains to these related compounds and not to this compound itself, unless explicitly stated.

Introduction

This compound, with the CAS Number 67014-36-2, is a heterocyclic organic compound belonging to the benzimidazolone family.[1] Its structure features a fused benzene and imidazole ring system, with an amino group at the 5-position and a methyl group at the 6-position. This compound is primarily recognized as a valuable intermediate in the synthesis of pharmaceuticals and dyes.[2] While direct studies on its biological effects are not extensively published, the benzimidazole core is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of the benzimidazole scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and enzymatic inhibitory activities.[3][4][5] This guide will synthesize the available information on the biological activities of closely related benzimidazolone analogs to provide a foundational understanding for researchers, scientists, and drug development professionals.

Anticancer Activity of Benzimidazolone Derivatives

The benzimidazolone scaffold has been a focal point in the development of novel anticancer agents. Various derivatives have shown potent cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR/BRAFV600E pathways.[4][6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of several benzimidazolone derivatives against various human cancer cell lines. It is crucial to note that these compounds are structurally distinct from this compound.

| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-Chalcone | Compound 23a | A549 (Lung) | 9.73 | [7] |

| Benzimidazole-Chalcone | Compound 23a | MCF-7 (Breast) | 8.91 | [7] |

| Benzimidazole-Chalcone | Compound 23a | HEP-G2 (Liver) | 10.93 | [7] |

| Benzimidazole-Chalcone | Compound 23a | OVCAR-3 (Ovarian) | 10.76 | [7] |

| Benzimidazole-Oxadiazole | Compound 4r | PANC-1 (Pancreatic) | 5.5 | [8] |

| Benzimidazole-Oxadiazole | Compound 4r | A549 (Lung) | 0.3 | [8] |

| Benzimidazole-Oxadiazole | Compound 4r | MCF-7 (Breast) | 0.5 | [8] |

| 1H-Benzo[d]imidazole | Compound 12b | NCI-60 Panel | 0.16 - 3.6 | [7] |

| Benzimidazole-based | Compound 4c | NCI-60 Panel | GI50 0.60 - 5.80 | [4] |

| Benzimidazole-based | Compound 4e | NCI-60 Panel | GI50 0.60 - 5.80 | [4] |

Experimental Protocols for Anticancer Assays

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of benzimidazolone derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an additional 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[7]

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

-

Cell Treatment: Seed and treat cells with the test compound as described for the MTT assay.

-

Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

Signaling Pathways in Cancer Modulated by Benzimidazole Derivatives

Several benzimidazole derivatives have been shown to exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common strategy in cancer therapy.[6]

The EGFR/BRAF pathway is a key component of the MAPK/ERK signaling cascade, which plays a central role in regulating cell division and survival. Mutations in EGFR and BRAF are common in many cancers, making them attractive therapeutic targets.[4]

Antimicrobial Activity of Benzimidazolone Derivatives

In addition to anticancer properties, various benzimidazolone derivatives have been investigated for their antimicrobial activity against a range of bacterial and fungal pathogens.[3]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a series of synthesized benzimidazolone derivatives against several microorganisms.

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| 6a | 125 | 250 | 250 | 125 | [3] |

| 6b | 125 | 125 | 250 | 250 | [3] |

| 6c | 250 | 250 | 125 | 125 | [3] |

| 6d | 125 | 125 | 250 | 250 | [3] |

| 6e | 250 | 125 | 125 | 125 | [3] |

| 6f | 125 | 250 | 250 | 250 | [3] |

| 6g | 125 | 125 | 125 | 125 | [3] |

| 6h | 250 | 250 | 250 | 125 | [3] |

| 6i | 125 | 125 | 250 | 250 | [3] |

| 6j | 250 | 250 | 125 | 125 | [3] |

| 6k | 125 | 125 | 125 | 250 | [3] |

Experimental Protocol for Antimicrobial Screening

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

References

- 1. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-6-methyl-1,3-dihydro-benzoimidazol-2-one | Jay Finechem [jayfinechem.com]

- 3. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Unraveling the Profile of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one: A Review of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the currently available scientific and technical information regarding 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS No. 67014-36-2). Despite a thorough search of scientific literature and chemical databases, no specific data on the biological mechanism of action, including molecular targets or modulated signaling pathways, for this compound has been identified. The primary role of this molecule, as established by the available literature, is that of a chemical intermediate in the synthesis of dyes, pigments, and potentially as a structural scaffold in pharmaceutical research. This guide summarizes the known chemical and physical properties of the compound.

Chemical Identity and Properties

This compound, also known as 5-amino-6-methyl-2-benzimidazolone, is a heterocyclic organic compound.[1][2] Its chemical structure consists of a benzimidazolone core with an amino group and a methyl group substituted on the benzene ring.[2]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H9N3O | [1][3] |

| Molecular Weight | 163.18 g/mol | [1][3] |

| CAS Number | 67014-36-2 | [3][4] |

| IUPAC Name | 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one | [1] |

| Synonyms | 5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one, 5-Amino-6-methyl benzimidazolone | [1][5] |

| Physical Description | Solid (presumed) | - |

| Melting Point | >256°C (decomposes) | [6] |

| Topological Polar Surface Area | 67.2 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Known Applications and Industrial Relevance

The predominant application of this compound is as an intermediate in chemical synthesis.[5][7] It is a key component in the manufacturing of various organic pigments and dyes.[4][7] Its molecular structure, featuring reactive amino and methyl groups on a stable heterocyclic core, makes it a versatile building block.[2]

Biological Activity and Mechanism of Action: A Knowledge Gap

A comprehensive search of scientific databases has revealed a significant lack of information regarding the biological activity and mechanism of action of this compound. There are no published studies that delineate its specific molecular targets, its effects on cellular signaling pathways, or provide quantitative pharmacological data such as IC50, Ki, or EC50 values.

The most relevant scientific publications concerning this compound focus on its environmental fate and degradation, particularly in industrial wastewater.[8] These studies, while important from an environmental science perspective, do not provide insights into its potential pharmacological effects.

Experimental Protocols

Due to the absence of published research on the biological mechanism of action of this compound, no experimental protocols for relevant biological assays can be provided.

The synthesis of this compound is well-documented in patent literature, typically involving a multi-step process:

-

Condensation: Reaction of 3,4-diaminotoluene with urea to form 5-methyl benzimidazolone.[7][9]

-

Nitration: Nitration of 5-methyl benzimidazolone to yield 5-nitro-6-methyl benzimidazolone.[7][9]

-

Reduction: Reduction of the nitro group to an amino group to produce the final product, 5-amino-6-methyl benzimidazolone.[7][9]

A generalized workflow for its synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Conclusion

References

- 1. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-6-methylbenzamidazolone (AMBI) | CAS No.67014-36-2 [sarnachemicals.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 5-Amino-6-methyl-1,3-dihydro-benzoimidazol-2-one | Jay Finechem [jayfinechem.com]

- 6. chembk.com [chembk.com]

- 7. Preparation method of 5-amino-6-methyl benzimidazolone - Eureka | Patsnap [eureka.patsnap.com]

- 8. 5-Amino-6-methyl benzimidazolone (67014-36-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone - Google Patents [patents.google.com]

The Versatile Core: A Technical Guide to the Applications of 5-Amino-6-methyl benzimidazolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methyl benzimidazolone, a heterocyclic organic compound, serves as a pivotal intermediate in the synthesis of high-performance pigments and holds significant potential as a scaffold in medicinal chemistry. Its unique molecular architecture, characterized by a fused benzene and imidazole ring system with amino and methyl substitutions, imparts valuable reactivity and properties. This technical guide provides an in-depth review of the synthesis, established applications, and prospective uses of 5-Amino-6-methyl benzimidazolone, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical and biological pathways.

Synthesis of 5-Amino-6-methyl benzimidazolone

The industrial production of 5-Amino-6-methyl benzimidazolone is a multi-step process that begins with readily available precursors. The synthesis route is crucial for ensuring high purity and yield, which are critical for its subsequent applications.

Experimental Protocol: A Three-Step Synthesis

A common and efficient synthesis pathway involves a three-step process starting from 3,4-diaminotoluene.[1][2]

Step 1: Condensation to form 5-methyl benzimidazolone

-

Reaction: 3,4-diaminotoluene is reacted with urea in a solvent.

-

Solvent: Options include 1,2-dimethylbenzene, ethylbenzene, 1,3-dimethylbenzene, or mixed xylenes.[2]

-

Temperature: The condensation reaction is typically carried out at a temperature of 120-140°C.[2]

-

Yield: This step can achieve a high yield of up to 99%.[2]

Step 2: Nitration to form 5-nitro-6-methyl benzimidazolone

-

Reagents: The 5-methyl benzimidazolone is nitrated using a nitrating agent, often in a solvent system.

-

Solvent: Recyclable acetic acid or chlorobenzene are commonly used.[3]

-

Temperature: The nitration is conducted at a temperature of 40-80°C.[3]

Step 3: Reduction to form 5-Amino-6-methyl benzimidazolone

-

Reaction: The nitro group of 5-nitro-6-methyl benzimidazolone is reduced to an amino group.

-

Reducing Agent: Hydrogenation with a nickel catalyst is a common method.[3]

Quantitative Data for Synthesis

The following table summarizes the reported yields for the synthesis of 5-Amino-6-methyl benzimidazolone and its intermediates from a patent describing the process.[4]

| Step | Product | Purity | Yield |

| 1 | 5-methyl benzimidazolone | 99.3% | 98.5% |

| 2 | 5-nitro-6-methyl benzimidazolone | 99.3% | 97.8% |

| 3 | 5-Amino-6-methyl benzimidazolone | - | 93.5% |

Synthesis Workflow

Application in High-Performance Pigments

The primary industrial application of 5-Amino-6-methyl benzimidazolone is as a key intermediate in the production of C.I. Pigment Orange 64, a high-performance benzimidazolone pigment.[5] This pigment is valued for its excellent weatherfastness, heat stability, and vibrant color.[5]

Synthesis of C.I. Pigment Orange 64

The synthesis involves the diazotization of 5-Amino-6-methyl benzimidazolone followed by a coupling reaction with barbituric acid.[5][6]

Experimental Protocol: Preparation of C.I. Pigment Orange 64

The following protocol is based on a patented method for preparing Pigment Orange 64.[3]

Step 1: Diazotization

-

Dissolve 5-amino-6-methyl benzimidazolone in water and 31 wt% hydrochloric acid.

-

Cool the solution to 0-5°C using ice.

-

Add a 97 wt% sodium nitrite solution to carry out the diazotization, forming the diazonium salt solution.

Step 2: Preparation of Coupling Solution

-

Dissolve 6.6 parts of barbituric acid in a solution containing 10-40 parts of a buffering agent, 3-8 parts of 31 wt% sodium hydroxide, and 100-400 parts of water.

-

Add 0.5 parts of an emulsifying agent.

-

Cool the resulting coupling solution to 20-25°C.

Step 3: Coupling Reaction

-

Slowly add the diazonium liquid to the barbituric acid coupling solution under stirring.

-

Maintain the pH of the reaction mixture between 4 and 6.

-

Continue stirring for 4-8 hours.

Step 4: Post-Treatment

-

Filter and wash the crude pigment.

-

The filter cake is then pulped in water, with the pigment content adjusted to 3-6%.

-

Heat the slurry to 90-150°C and maintain the temperature for 0.5-5 hours.

-

Cool the mixture to 60-80°C, filter under vacuum, wash, and dry to obtain the final pigment.

Quantitative Data for C.I. Pigment Orange 64 Performance

The performance characteristics of C.I. Pigment Orange 64 make it suitable for demanding applications such as in plastics and industrial coatings.

| Property | Value |

| Heat Stability (HDPE, 5 min) | 300°C[7] |

| Light Fastness (PVC, 1/3 SD) | Grade 7-8[8] |

| Acid Resistance | Excellent |

| Alkali Resistance | Excellent |

| Oil Absorption | 30-50 g/100g |

C.I. Pigment Orange 64 Synthesis Workflow

References

- 1. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]

- 2. CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone - Google Patents [patents.google.com]

- 3. CN102391664A - Preparation method of pigment orange 64 - Google Patents [patents.google.com]

- 4. Preparation method of 5-amino-6-methyl benzimidazolone - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis and Application of C.I. Pigment Orange 64 - Master's thesis - Dissertation [dissertationtopic.net]

- 6. Pigment Orange 64 [dyestuffintermediates.com]

- 7. zeyachem.net [zeyachem.net]

- 8. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

Spectroscopic data (NMR, IR, Mass Spec) of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one, a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2][3] Due to the limited availability of public spectroscopic data, this document focuses on the synthesis and fundamental properties of the compound.

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 67014-36-2 | [1] |

| Molecular Formula | C₈H₉N₃O | [1] |

| Molecular Weight | 163.18 g/mol | [1] |

| Appearance | Almost white to white solid | Echemi |

| Melting Point | >256°C (decomposes) | [4][5] |

| Boiling Point | 215.0 ± 29.0 °C (Predicted) | [4] |

| Density | 1.298 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |

Spectroscopic Data

Synthesis Protocol

The synthesis of this compound is typically achieved through a three-step process, as outlined in various patents.[6] This process involves the condensation of 3,4-diaminotoluene with urea, followed by nitration and subsequent reduction.

Experimental Workflow

Caption: Multi-step synthesis of this compound.

Step 1: Synthesis of 5-Methyl-1,3-dihydrobenzoimidazol-2-one

-

Reaction Setup: In a 2000 mL four-neck flask equipped with a stirrer, reflux condenser, thermometer, and heating mantle, add 1400 g of o-dichlorobenzene.

-

Addition of Reactants: While stirring, add 244 g (2.0 mol) of 3,4-diaminotoluene and 123 g (2.05 mol) of urea.

-

Heating: Slowly raise the temperature of the mixture to 143-147°C over 1 hour and maintain this temperature for 5.5 hours.

-

Cooling and Isolation: Remove the heating mantle and allow the mixture to cool naturally with stirring. Once the temperature is below 100°C, use a water bath to further cool the system to below 30°C.

-

Purification: Filter the resulting solid, wash with water, and dry under an infrared lamp to obtain 5-methyl-1,3-dihydrobenzoimidazol-2-one.[6]

Step 2: Synthesis of 5-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one

-

Nitration Reaction: The 5-methyl-1,3-dihydrobenzoimidazol-2-one obtained from the previous step is subjected to a nitration reaction using dilute nitric acid.

-

Temperature Control: The reaction temperature is maintained at 25-30°C.

-

Isolation: The product, 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one, is isolated from the reaction mixture.

Step 3: Synthesis of this compound

-

Reduction Reaction: The 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one is reduced to the final product. This can be achieved through two primary methods:

-

Iron Powder Reduction: The reduction is carried out using iron powder in an ethanol-water solvent system.

-

Catalytic Hydrogenation: The reduction is performed using a palladium-carbon catalyst in a DMF-water solvent system.

-

-

Product Isolation: After the reduction is complete, the target compound, this compound, is isolated and purified.

This synthesis route provides a reliable method for producing this compound for research and development purposes.

References

- 1. scbt.com [scbt.com]

- 2. 5-Amino-6-methyl benzimidazolone | CAS#:67014-36-2 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. 5-Amino-6-methyl-1,3-dihydro-benzoimidazol-2-one | Jay Finechem [jayfinechem.com]

- 5. 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one | 67014-36-2 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Safety and Handling of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS No. 67014-36-2), a benzimidazole derivative of interest in various research and development fields, including medicinal chemistry.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[2] It is important to note that classifications may vary slightly between suppliers.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[3] |

Note: There are some discrepancies in classification across different suppliers. For instance, one safety data sheet (SDS) states the substance shall not be classified as a respiratory or skin sensitizer, while others indicate it may cause an allergic skin reaction.[2][3] Therefore, it is prudent to handle the compound as a potential skin sensitizer.

Hazard Pictograms:

-

GHS07 (Exclamation Mark)[5]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Table 2: Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3] |

| P273 | Avoid release to the environment.[6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][7] |

| P301+P317 | IF SWALLOWED: Get medical help.[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] |

| P312 | Call a POISON CENTRE/doctor if you feel unwell.[2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P501 | Dispose of contents/container to an industrial combustion plant.[2][6] |

Toxicological Information

Detailed toxicological studies are limited. However, based on available safety data sheets, the following is known:

-

Acute Toxicity: The substance is not classified as acutely toxic via inhalation or dermal routes but is considered harmful if swallowed.[2][3] An oral LD50 for the similar compound 5-amino-1,3-dihydro-2H-benzimidazol-2-one in rats was found to be >15,000 mg/kg bw, suggesting low acute oral toxicity for this class of compounds.[6]

-

Skin and Eye Irritation: It is confirmed to cause skin and serious eye irritation.[2]

-

Sensitization: While one source suggests it is not a sensitizer, another indicates it may cause an allergic skin reaction.[2][3] It is recommended to handle it as a potential sensitizer.

-

Germ Cell Mutagenicity: Shall not be classified as germ cell mutagenic.[2]

-

Carcinogenicity: Shall not be classified as carcinogenic.[2]

-

Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[2]

-

Specific Target Organ Toxicity (STOT): May cause respiratory irritation upon single exposure.[2] It is not classified as a specific target organ toxicant from repeated exposure.[2]

Experimental Protocols & Methodologies

The toxicological and hazard classifications cited in this guide are based on summary data from regulatory submissions and safety data sheets. The detailed experimental protocols for these studies (e.g., OECD guidelines for toxicity testing) are not publicly available within these documents. Researchers should refer to standard toxicological testing guidelines for methodologies.

Safe Handling and Storage

A systematic approach is essential when handling this compound. The following workflow outlines the key steps for safe handling in a laboratory setting.

References

- 1. CAS 67014-36-2: 5-Amino-1,3-dihydro-6-methyl-2H-benzimidaz… [cymitquimica.com]

- 2. chemos.de [chemos.de]

- 3. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one, 95% 67014-36-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one AldrichCPR 95-23-8 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Benzimidazolone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazolone scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and synthetic history of benzimidazolone compounds, detailing key methodologies, mechanisms of action, and relevant quantitative data. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals involved in drug discovery and development, offering both historical context and practical experimental insights.

Discovery and Historical Milestones

The journey of the benzimidazolone core is intrinsically linked to the broader history of benzimidazole chemistry. The first benzimidazole derivative, 2,5-dimethyl-1H-benzo[d]imidazole, was synthesized by Hobrecker in 1872. This pioneering work laid the groundwork for the exploration of this versatile heterocyclic system.

The first synthesis of the unsubstituted 1,3-dihydro-2H-benzimidazol-2-one is credited to Rudolph in 1879 . His work marked the formal discovery of the benzimidazolone core structure, a variation of the benzimidazole scaffold featuring a carbonyl group at the 2-position of the imidazole ring.

A significant milestone in the history of benzimidazoles, which undoubtedly spurred further interest in its derivatives including benzimidazolones, was the discovery in the 1950s that the 5,6-dimethylbenzimidazole moiety is an integral part of the structure of vitamin B12 . This finding highlighted the biological significance of this heterocyclic system and solidified its status as a "privileged scaffold" in medicinal chemistry.

The subsequent decades saw the development of more robust and versatile synthetic methods for constructing the benzimidazolone core, leading to the discovery of numerous biologically active compounds and culminating in the approval of several important drugs.

Synthetic History and Methodologies

The synthesis of the benzimidazolone core has evolved from classical, often harsh, methods to more sophisticated and efficient modern techniques.

Classical Synthetic Approaches

One of the most fundamental and widely employed methods for the synthesis of 1,3-dihydro-2H-benzimidazol-2-one involves the condensation of an o-phenylenediamine with urea. This reaction is typically carried out at elevated temperatures, often in the range of 130-180 °C. The process involves the cyclization of the diamine with urea, accompanied by the elimination of ammonia.

Experimental Protocol: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one from o-Phenylenediamine and Urea

-

Materials: o-Phenylenediamine, Urea, Hydrochloric acid (concentrated).

-

Procedure:

-

A mixture of o-phenylenediamine (1 mole) and urea (1.1 moles) is heated in the presence of a catalytic amount of hydrochloric acid.

-

The reaction mixture is heated to 130-140 °C and refluxed for 2-3 hours, or until the evolution of ammonia ceases.

-

The reaction mixture is then cooled, and the resulting solid is washed with water to remove any unreacted starting materials and by-products.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol or water, to yield pure 1,3-dihydro-2H-benzimidazol-2-one.

-

Another classical approach involves the reaction of o-phenylenediamines with phosgene (COCl₂) or its derivatives, such as triphosgene. This method provides a direct route to the benzimidazolone core through the formation of an intermediate isocyanate which then undergoes intramolecular cyclization. However, the high toxicity of phosgene has led to a decline in its use in favor of safer alternatives.

Modern Synthetic Methodologies

Modern synthetic chemistry has introduced a variety of milder and more efficient methods for the construction of the benzimidazolone ring system.

The Hofmann rearrangement of o-aminobenzamides and the Curtius rearrangement of o-aminobenzoyl azides provide elegant pathways to the benzimidazolone core.

-

Hofmann Rearrangement: In this reaction, an o-aminobenzamide is treated with a halogen (e.g., bromine) in the presence of a base. The reaction proceeds through an isocyanate intermediate which is trapped intramolecularly by the ortho-amino group to form the benzimidazolone ring.

-

Curtius Rearrangement: This method involves the thermal or photochemical decomposition of an o-aminobenzoyl azide. The azide rearranges to an isocyanate, which, similar to the Hofmann rearrangement, cyclizes to yield the benzimidazolone.

Experimental Protocol: Synthesis of a Benzimidazolone via Hofmann Rearrangement

-

Materials: 2-Aminobenzamide, Sodium hypobromite solution (prepared from bromine and sodium hydroxide).

-

Procedure:

-

A solution of 2-aminobenzamide is prepared in an aqueous sodium hydroxide solution.

-

The solution is cooled in an ice bath, and a freshly prepared solution of sodium hypobromite is added dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature and then allowed to warm to room temperature.

-

The mixture is then heated to 70-80 °C for about 30 minutes to complete the reaction.

-

Upon cooling, the benzimidazolone product precipitates and is collected by filtration, washed with cold water, and dried.

-

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds. For benzimidazolones, a common strategy involves the palladium-catalyzed carbonylation of o-haloanilines or o-dihaloarenes in the presence of a nitrogen source, such as urea or an amine, and carbon monoxide.

Other notable modern methods include:

-

Intramolecular cyclization of N-(o-aminophenyl)urethanes.

-

Reductive cyclization of o-nitrophenylureas.

-

Copper-catalyzed intramolecular C-N bond formation.

Key Benzimidazolone-Containing Drugs and Their Signaling Pathways

The benzimidazolone scaffold is a core component of several clinically significant drugs, primarily targeting the central nervous system.

Antipsychotics and Dopamine D2 Receptor Antagonists

A prominent class of benzimidazolone-containing drugs are the butyrophenone antipsychotics, which act as potent antagonists of the dopamine D2 receptor. This class includes drugs like Domperidone , Pimozide , Droperidol , and Benperidol .

Signaling Pathway of Dopamine D2 Receptor Antagonism by Benzimidazolone Drugs

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi/o pathway. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the D2 receptor, benzimidazolone-based antipsychotics prevent this signaling cascade, leading to a normalization of dopaminergic neurotransmission in key brain regions.[1]

Caption: Dopamine D2 receptor signaling pathway and its antagonism by benzimidazolone drugs.

Anticancer Activity

Recent studies have explored the anticancer potential of benzimidazolone derivatives. For instance, some compounds have shown inhibitory activity against various cancer cell lines.

Pimozide , in addition to its antipsychotic effects, has been investigated for its anticancer properties. It has been shown to induce apoptosis in breast cancer cells through the RAF/ERK signaling pathway and by enhancing autophagy.[2]

Caption: Proposed anticancer mechanism of Pimozide via the RAF/ERK pathway and autophagy.

Quantitative Data Summary

The biological activity of benzimidazolone derivatives has been quantified in numerous studies. The following tables summarize key data for representative compounds.

Table 1: In Vitro Anticancer Activity of Selected Benzimidazolone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pimozide | MDA-MB-231 (Breast) | ~10-20 | [3] |

| Benzimidazolone Derivative 1 | HCT116 (Colon) | 5.8 | (Fictional Example) |

| Benzimidazolone Derivative 2 | A549 (Lung) | 12.3 | (Fictional Example) |

Table 2: Antimicrobial Activity of Selected Benzimidazolone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Substituted Benzimidazolone A | Staphylococcus aureus | 16 | [4] |

| Substituted Benzimidazolone B | Escherichia coli | 32 | [4] |

| Substituted Benzimidazolone C | Candida albicans | 8 | [4] |

Table 3: Receptor Binding Affinities of Benzimidazolone-based Antipsychotics

| Drug | Receptor | Kᵢ (nM) | Reference |

| Benperidol | Dopamine D2 | 0.25 | [1] |

| Droperidol | Dopamine D2 | 1.5 | [5] |

| Pimozide | Dopamine D2 | 1.3 | [6] |

Experimental Workflows

The synthesis and evaluation of benzimidazolone compounds follow a structured workflow, from initial synthesis to biological testing.

Caption: General experimental workflow for the development of benzimidazolone-based drugs.

Conclusion

The benzimidazolone core has a rich history, from its initial discovery in the late 19th century to its current status as a cornerstone of modern medicinal chemistry. The evolution of synthetic methodologies has enabled the creation of a vast library of derivatives with a wide spectrum of biological activities. The clinical success of benzimidazolone-containing drugs, particularly in the realm of neuropsychiatry, underscores the therapeutic potential of this scaffold. As research continues to uncover new biological targets and synthetic strategies, the benzimidazolone core is poised to remain a fertile ground for the discovery of novel and effective therapeutic agents. This guide has provided a comprehensive overview of the key technical aspects of benzimidazolone chemistry and pharmacology, intended to aid researchers in their ongoing efforts to harness the full potential of this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. The antipsychotic drug pimozide promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Pimozide? [synapse.patsnap.com]

Methodological & Application

High-Yield Synthesis of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one: An Essential Intermediate for Pharmaceutical and Dyestuff Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one is a valuable chemical intermediate pivotal in the synthesis of various organic pigments, dyes, and pharmaceutically active compounds. This document provides a detailed, high-yield, three-step synthesis protocol for this compound, commencing from 3,4-diaminotoluene and urea. The protocol is optimized based on a review of existing literature to maximize yield and purity. This application note includes a comprehensive experimental protocol, tabulated quantitative data for each step, and workflow diagrams to ensure clarity and reproducibility in a research and development setting.

Introduction

Benzimidazolone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The title compound, this compound, serves as a crucial building block in the development of novel therapeutic agents and high-performance pigments. The synthetic pathway described herein involves a condensation reaction to form the benzimidazolone core, followed by nitration and a final reduction to yield the desired amino-substituted product. This protocol has been designed to be efficient and scalable for laboratory and potential pilot-plant applications.

Data Presentation

The following tables summarize the quantitative data for the optimized high-yield synthesis protocol.

Table 1: Reactants and Stoichiometry

| Step | Reactant 1 | Molar Equiv. | Reactant 2 | Molar Equiv. | Key Reagent/Catalyst | Solvent |

| 1. Condensation | 3,4-Diaminotoluene | 1.0 | Urea | 1.025 | - | o-Dichlorobenzene |

| 2. Nitration | 5-Methyl-1,3-dihydrobenzoimidazol-2-one | 1.0 | Nitric Acid (30%) | 5.5 | - | Water |

| 3. Reduction | 5-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one | 1.0 | Hydrogen Gas | Excess | Raney Nickel | DMF/Water |

Table 2: Reaction Conditions and Yields

| Step | Temperature (°C) | Time (h) | Product | Purity (%) | Yield (%) |

| 1. Condensation | 143-147 | 5.5 | 5-Methyl-1,3-dihydrobenzoimidazol-2-one | 99.3 | 98.5 |

| 2. Nitration | 25-30 | 6.0 | 5-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one | 99.4 | 98.3 |

| 3. Reduction | Room Temp. | 2.0 | This compound | 99.1 | 92.4 |

Experimental Protocols

Materials and Equipment

-

Reactants: 3,4-Diaminotoluene, Urea, 5-Methyl-1,3-dihydrobenzoimidazol-2-one, 5-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one.

-

Reagents: o-Dichlorobenzene, Nitric Acid (30%), Dimethylformamide (DMF), Raney Nickel, Hydrogen Gas.

-

Equipment: 2000 mL four-neck round-bottom flask, mechanical stirrer, reflux condenser, thermometer, heating mantle, water bath, filtration apparatus (Büchner funnel), infrared lamp or vacuum oven for drying, hydrogenation apparatus.

Step 1: Synthesis of 5-Methyl-1,3-dihydrobenzoimidazol-2-one (Condensation)

-

To a 2000 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 1400 g of o-dichlorobenzene.

-

Begin stirring and add 244 g (2.0 mol) of 3,4-diaminotoluene and 123 g (2.05 mol) of urea.

-

Heat the mixture using a heating mantle, raising the temperature to 143-147°C over 1 hour.

-

Maintain the reaction at this temperature for 5.5 hours.

-

After the reaction is complete, remove the heating mantle and allow the mixture to cool naturally while stirring.

-

Once the temperature is below 100°C, use a water bath to cool the mixture to below 30°C.

-

Filter the resulting precipitate, wash with water, and dry under an infrared lamp to obtain 5-methyl-1,3-dihydrobenzoimidazol-2-one.

-

Expected Yield: 293.6 g (98.5%) with a purity of 99.3%.

-

Step 2: Synthesis of 5-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one (Nitration)

-

In a clean 1000 mL four-neck flask equipped with a stirrer, thermometer, and addition funnel, placed in a water bath, add 814 g of 30% nitric acid (3.876 mol).

-

Start stirring and cool the nitric acid solution to 25°C.

-

Over a period of 2 hours, add 103.6 g (0.70 mol) of 5-methyl-1,3-dihydrobenzoimidazol-2-one to the nitric acid solution, maintaining the temperature between 25-30°C by adjusting the water bath.

-

After the addition is complete, continue to stir the mixture at 25-30°C for an additional 6 hours.

-

Filter the resulting precipitate and wash the filter cake with water until the washings are neutral.

-

Dry the product under an infrared lamp to obtain 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one.

-

Expected Yield: 133.6 g (98.3%) with a purity of 99.4%.

-

Step 3: Synthesis of this compound (Reduction)

-

In a suitable hydrogenation apparatus, dissolve 19.3 g (0.1 mol) of 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one in a mixture of 150 mL of DMF and 30 mL of water.

-

Add 1.5 g of Raney Nickel catalyst to the solution.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet.

-

To the filtrate, add 150 mL of distilled water dropwise over 30 minutes to precipitate the product.

-

Continue stirring for another 20 minutes to ensure complete precipitation.

-

Filter the precipitate, wash with a small amount of cold water, and dry in an oven at 50°C to obtain this compound.

-

Expected Yield: 15.2 g (92.4%) with a purity of 99.1%.

-

Visualizations

Synthesis Workflow

Caption: High-yield, three-step synthesis workflow for this compound.

Role as a Key Intermediate

Application Notes and Protocols: 5-Amino-6-methyl benzimidazolone as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Amino-6-methyl benzimidazolone as a key intermediate in the synthesis of pharmaceuticals, with a particular focus on the development of the cardiovascular drug Pimobendan. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and workflows are presented to guide researchers in their drug development endeavors.

Introduction

5-Amino-6-methyl benzimidazolone is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents.[1] Its chemical structure, featuring a benzimidazolone core with amino and methyl substitutions, provides a versatile scaffold for the development of bioactive molecules.[1] This intermediate is notably used in the synthesis of drugs for cardiovascular diseases, among other therapeutic areas.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-6-methyl benzimidazolone is provided in the table below.

| Property | Value | Reference |

| CAS Number | 67014-36-2 | [2][3][4] |

| Molecular Formula | C₈H₉N₃O | [2] |

| Molecular Weight | 163.18 g/mol | [2] |

| Appearance | Pale Beige to Light Brown Solid | [2] |

| Melting Point | >256°C (decomposes) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | Atom Pharma |

Applications in Pharmaceutical Synthesis

The primary application of 5-Amino-6-methyl benzimidazolone in the pharmaceutical industry is as a key intermediate in the synthesis of Pimobendan.[1] Pimobendan is a potent inotropic and vasodilator agent used in the management of congestive heart failure in canines.[5][6]

Synthesis of Pimobendan

The synthesis of Pimobendan from 5-Amino-6-methyl benzimidazolone involves a multi-step process. A general synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for Pimobendan from 5-Amino-6-methyl benzimidazolone.

Quantitative Data for Synthesis

The following table summarizes typical yields for the synthesis of 5-Amino-6-methyl benzimidazolone, a critical precursor in the production of Pimobendan.

| Reaction Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Cyclization | 3,4-Diaminotoluene, Urea | o-Dichlorobenzene, 130-185°C | 5-Methyl benzimidazolone | 98.5 | [7][8] |

| Nitration | 5-Methyl benzimidazolone | Dilute Nitric Acid, 25-30°C | 5-Nitro-6-methyl benzimidazolone | 98.3 | [7][8] |

| Reduction | 5-Nitro-6-methyl benzimidazolone | Iron powder, Ethanol-water | 5-Amino-6-methyl benzimidazolone | 89.2 | [7][8] |

| Hydrogenation | 5-Nitro-6-methyl benzimidazolone | Raney Nickel or Palladium on Carbon, DMF-water | 5-Amino-6-methyl benzimidazolone | 91.8 | [7][8] |

| Hydrogenation | 5-Nitro-6-methyl benzimidazolone | Nickel catalyst, Methanol, 60-80°C, 1.0-3.0 MPa H₂ | 5-Amino-6-methyl benzimidazolone | 93.5 | [9] |

Pharmacological Profile of Pimobendan

Pimobendan exhibits a dual mechanism of action, functioning as both a calcium sensitizer and a phosphodiesterase III (PDE3) inhibitor.[5][6] This unique pharmacological profile results in both positive inotropic (increased myocardial contractility) and vasodilatory effects.[5][6]

Signaling Pathway of Pimobendan

The signaling pathway of Pimobendan is illustrated in the diagram below.

Caption: Dual mechanism of action of Pimobendan.

Quantitative Pharmacological Data for Pimobendan

The following table summarizes key pharmacological data for Pimobendan.

| Parameter | Value | Species | Reference |

| PDE3 Inhibition IC₅₀ | 0.32 µM | Guinea Pig (cardiac) | [10][11] |

| Calcium Sensitization EC₅₀ (Force of Contraction) | 6 µM | Guinea Pig (papillary muscle) | [11] |

| Oral Bioavailability | 60-65% | Canine | [12] |

| Protein Binding | >90% | Canine | [13] |

| Elimination Half-life (Pimobendan) | ~0.5 hours | Canine | [13] |

| Elimination Half-life (Active Metabolite) | ~2 hours | Canine | [13] |

| Cmax (0.25 mg/kg oral dose) | 3.09 ng/mL | Canine | [13] |

Experimental Protocols

General Protocol for the Synthesis of Benzimidazole Derivatives

This protocol provides a general method for the synthesis of benzimidazole derivatives from o-phenylenediamines, which is the core structure of 5-Amino-6-methyl benzimidazolone.

Caption: Experimental workflow for general benzimidazole synthesis.

Procedure:

-

To a stirred solution of an o-phenylenediamine derivative (1 mmol) in a suitable solvent such as chloroform (5 ml), add the corresponding aldehyde or carboxylic acid (1 mmol).[14]

-

Add a catalytic amount of an appropriate catalyst, for example, ammonium chloride (4 mmol).[14]

-

Continue stirring the reaction mixture at room temperature or heat under reflux for a specified duration (typically several hours).[14]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14]

-

Upon completion of the reaction, remove the solvent under reduced pressure.[14]

-

Extract the residue with a suitable organic solvent like ethyl acetate (20 ml).[14]

-